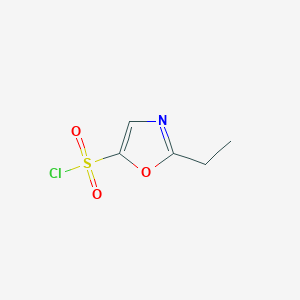

2-Ethyl-1,3-oxazole-5-sulfonyl chloride

Description

2-Ethyl-1,3-oxazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring an oxazole core (a five-membered ring containing oxygen and nitrogen) with an ethyl group at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 3. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonamide or sulfonate functionalities into target molecules. Its reactivity stems from the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines, alcohols, or thiols .

Such derivatives are critical in medicinal chemistry for constructing bioactive heterocycles, including [1,3]oxazolo[5,4-d]pyrimidines and related scaffolds .

Properties

IUPAC Name |

2-ethyl-1,3-oxazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S/c1-2-4-7-3-5(10-4)11(6,8)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOLRTNAGQNPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(O1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386774-68-9 | |

| Record name | 2-ethyl-1,3-oxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Ethyl-1,3-oxazole-5-sulfonyl chloride typically involves the reaction of 2-ethyl-1,3-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{2-Ethyl-1,3-oxazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

2-Ethyl-1,3-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific nucleophile or reducing agent used .

Scientific Research Applications

Medicinal Chemistry

Overview

2-Ethyl-1,3-oxazole-5-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its sulfonamide and sulfonate ester functionalities are crucial for developing drugs with specific biological activities.

Case Studies

A study demonstrated the synthesis of novel sulfonamide derivatives using this compound, which exhibited potent inhibition against carbonic anhydrase (CA) isozymes and other enzymes relevant to neurological disorders and cancer treatment . These derivatives showed Ki values in the nanomolar range, indicating their potential as therapeutic agents.

Organic Synthesis

Overview

In organic synthesis, this compound is utilized for introducing sulfonyl chloride groups into various organic molecules. This reactivity allows for the preparation of diverse heterocyclic compounds.

Reactions and Mechanisms

The compound can undergo various reactions:

- Substitution Reactions: The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.

- Hydrolysis: In aqueous conditions, it hydrolyzes to yield the corresponding sulfonic acid.

These reactions are facilitated by common reagents like triethylamine and solvents such as dichloromethane.

Materials Science

Overview

In materials science, this compound is employed to modify polymers and other materials. The introduction of sulfonyl chloride functionalities enhances the materials' properties for specific applications.

Applications in Polymer Chemistry

The sulfonyl chloride group allows for further derivatization, leading to improved thermal stability and chemical resistance in polymeric materials. This modification is crucial for developing advanced materials used in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-oxazole-5-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used in the reaction .

Comparison with Similar Compounds

Research Findings and Case Studies

- Unexpected Substitutions: Reactions of 4-cyano-1,3-oxazole-5-sulfonyl chlorides with 1H-pyrazol-5-amines produce substitution products at endocyclic nitrogen atoms, a pathway less common in ethyl-substituted analogues .

- Steric Modulation : The ethyl group in this compound reduces steric crowding compared to bulkier aryl or phenyl substituents, enabling regioselective functionalization in congested molecular environments .

Biological Activity

2-Ethyl-1,3-oxazole-5-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its mechanisms of action and relevant case studies.

This compound is characterized by its oxazole ring structure, which is known for conferring various biological activities. The compound's sulfonyl chloride functional group enhances its reactivity, making it suitable for further chemical modifications and applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Similar compounds have been shown to affect multiple biochemical pathways, including:

- Antimicrobial Activity : Compounds with oxazole rings often exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication.

- Anticancer Activity : Oxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial activity. A comparative analysis of its effectiveness against various bacterial strains is summarized in the table below:

| Compound | MIC (µg/ml) | Bacterial Strains Tested |

|---|---|---|

| This compound | 16 | Staphylococcus aureus, Escherichia coli |

| Ampicillin | 8 | Staphylococcus aureus |

| Ciprofloxacin | 4 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that this compound has comparable or superior activity against certain strains when compared to established antibiotics .

Antiviral Activity

Research indicates that this compound may inhibit viral replication. For example, derivatives similar to 2-Ethyl-1,3-oxazole have been shown to interfere with the life cycle of viruses such as HIV and influenza by targeting viral enzymes crucial for replication .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

Study on Antimicrobial Efficacy

A study conducted by Singh et al. synthesized several oxazole derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that compounds with structural similarities to 2-Ethyl-1,3-oxazole showed significant inhibition zones in disk diffusion assays against S. aureus and E. coli (Table 7) .

Study on Anticancer Properties

In another study focused on anticancer activity, researchers investigated the effects of oxazole derivatives on human cancer cell lines. The findings revealed that certain derivatives led to a reduction in cell viability through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.